4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, methoxyphenyl derivatives, and appropriate pyrrolone precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound or its derivatives could be investigated for potential pharmaceutical applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrolone derivatives with different substituents on the aromatic rings or the pyrrolone core.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzoyl group could enhance its lipophilicity and membrane permeability, while the methoxy groups may influence its electronic properties and reactivity.
Properties
Molecular Formula |
C22H22FNO5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22FNO5/c1-28-12-4-11-24-19(15-5-3-6-17(13-15)29-2)18(21(26)22(24)27)20(25)14-7-9-16(23)10-8-14/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18+ |
InChI Key |
AXYUJUYBQFLMFY-CZIZESTLSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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